1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrazole ring, and a fluorophenyl group
Vorbereitungsmethoden
The synthesis of 1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative in a substitution reaction.
Acetylation: The pyrazole ring is then acetylated using an acetylating agent such as acetic anhydride.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Final coupling: The acetylated pyrazole and the piperidine ring are coupled under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperidine and pyrazole derivatives, such as:
- 1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-3-carboxylic acid
- 4-(4-fluorophenyl)-1-methyl-piperidine-3-carboxylic acid
These compounds share structural similarities but may differ in their biological activity and chemical properties. The presence of different substituents and functional groups can significantly impact their reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of 1-{[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}piperidine-4-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H20FN3O3 |
---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-[2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H20FN3O3/c1-11-15(17(21-20-11)12-2-4-14(19)5-3-12)10-16(23)22-8-6-13(7-9-22)18(24)25/h2-5,13H,6-10H2,1H3,(H,20,21)(H,24,25) |
InChI-Schlüssel |
IYSYPLWKGKKYBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N3CCC(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.